![molecular formula C22H28N4O4S2 B2860397 Ethyl 4-(2-((2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681222-50-4](/img/structure/B2860397.png)
Ethyl 4-(2-((2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, an amine group, a thioacetyl group, and a piperazine ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Piperazine is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and piperazine rings would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the thiazole ring could contribute to the compound’s aromaticity, and the amine group could make the compound basic .Scientific Research Applications
Synthesis and Biological Activities
Microwave-Assisted Synthesis and Biological Evaluation : A study by Başoğlu et al. (2013) described the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showcasing potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Preparation and Reactions for Biocidal Properties : Youssef et al. (2011) reported on the hydrolysis and cyclization of certain carboxylates to yield compounds with excellent biocidal properties against bacteria and fungi, suggesting their utility in addressing microbial resistance (Youssef et al., 2011).
Design and Synthesis of Mycobacterium tuberculosis Inhibitors : Research by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis. This study highlights the therapeutic potential of such compounds in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis and Characterization for Antimicrobial Evaluation : Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. These findings indicate the versatility of similar compounds in developing new pharmaceuticals (Sharma et al., 2014).
Efficient Synthesis and Biological Screening : Reddy et al. (2014) developed benzofuran and benzo[d]isothiazole derivatives as Mycobacterium tuberculosis DNA GyrB inhibitors, showcasing a methodical approach to targeting bacterial infections (Reddy et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
Similar compounds have been reported to inhibit cyclooxygenases (cox-1, cox-2) enzymes , which play a crucial role in the inflammatory response. Inhibition of these enzymes can lead to reduced inflammation.
Result of Action
Similar compounds have shown to cause inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-3-16-5-7-17(8-6-16)18-13-32-21(23-18)24-19(27)14-31-15-20(28)25-9-11-26(12-10-25)22(29)30-4-2/h5-8,13H,3-4,9-12,14-15H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVUUULPPPRZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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